
2-chloro-3-nitro-1H-pyrrole
概要
説明
2-Chloro-3-nitro-1H-pyrrole is a chemical compound with the molecular formula C4H3ClN2O2 . It is a derivative of pyrrole, a five-membered aromatic heterocycle, which is a key structural unit in many biologically significant compounds .
Synthesis Analysis
The synthesis of pyrroles, including derivatives like 2-chloro-3-nitro-1H-pyrrole, has been a subject of extensive research. Various methods have been developed, such as the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines to pyrroles , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and amines .Molecular Structure Analysis
The molecular structure of 2-chloro-3-nitro-1H-pyrrole consists of a five-membered ring containing one nitrogen atom and four carbon atoms. The molecule has a chlorine atom attached to one of the carbon atoms and a nitro group attached to another .Chemical Reactions Analysis
Pyrroles, including 2-chloro-3-nitro-1H-pyrrole, can undergo various chemical reactions. For instance, pyrroles can be N-substituted with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids . They can also undergo Michael addition with electrophilic olefins .科学的研究の応用
Organocatalysis
2-Chloro-3-nitro-1H-pyrrole can be utilized in organocatalysis , which is a subfield of catalysis that uses small organic molecules to accelerate chemical reactions. The pyrrole ring is a common motif in organocatalysts due to its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for the stabilization of transition states and intermediates .
Drug Discovery
In the realm of drug discovery , 2-chloro-3-nitro-1H-pyrrole derivatives have potential as pharmacophores. The nitro group can be transformed into various functional groups, providing a versatile platform for the synthesis of compounds with potential antibacterial, antifungal, and antiviral activities .
Material Science
The compound’s structural features make it suitable for applications in material science . Pyrroles are known to be components of conducting polymers and can be used in the development of new materials with specific electronic properties .
Catalysis
2-Chloro-3-nitro-1H-pyrrole can be employed in catalysis . Pyrrole derivatives are often used as ligands in transition metal complexes, which are widely applied in catalytic processes such as polymerization and oxidation reactions .
Corrosion Inhibition
The pyrrole moiety is known for its application as a corrosion inhibitor . It can be incorporated into coatings or added to solutions to protect metals from corrosion, particularly in harsh industrial environments .
Luminescence Chemistry
In luminescence chemistry , pyrrole derivatives can be used to synthesize compounds that exhibit fluorescence or phosphorescence. These properties are valuable for applications in bioimaging and the development of optical sensors .
Spectrochemical Analysis
The unique electronic structure of 2-chloro-3-nitro-1H-pyrrole makes it a candidate for use in spectrochemical analysis . It can be part of chromophoric systems that respond to environmental changes, allowing for the detection of specific analytes .
Synthesis of Heterocyclic Compounds
Finally, 2-chloro-3-nitro-1H-pyrrole serves as an intermediate in the synthesis of heterocyclic compounds . These structures are prevalent in natural products and synthetic pharmaceuticals, making the compound a valuable starting material in synthetic organic chemistry .
作用機序
Target of Action
It’s worth noting that pyrrole derivatives, such as indole, play a significant role in cell biology . They are important types of molecules and natural products that have attracted increasing attention for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives, which are structurally similar to pyrrole, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Pharmacokinetics
The physicochemical parameters of indole derivatives, which are structurally similar to pyrrole, have been studied for their impact on bioavailability .
Result of Action
It’s known that indole derivatives show various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Action Environment
It’s known that the synthesis of pyrrole derivatives can be influenced by various factors, including the choice of boron reagents for suzuki–miyaura coupling .
Safety and Hazards
While specific safety and hazard information for 2-chloro-3-nitro-1H-pyrrole is not available in the retrieved papers, pyrroles can be hazardous. They are flammable, and their vapors may form explosive mixtures with air. They can also cause serious eye damage and are harmful if inhaled or swallowed .
特性
IUPAC Name |
2-chloro-3-nitro-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-4-3(7(8)9)1-2-6-4/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVGSTOYBHWTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-nitro-1H-pyrrole | |
CAS RN |
80947-09-7 | |
| Record name | 2-chloro-3-nitro-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B1426135.png)


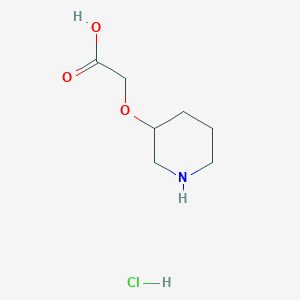
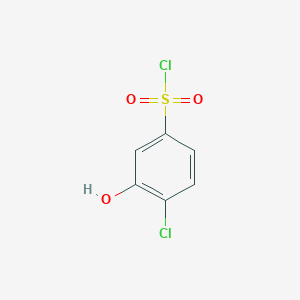
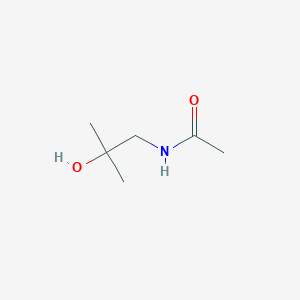
![Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate)](/img/structure/B1426146.png)
![1-Oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B1426148.png)
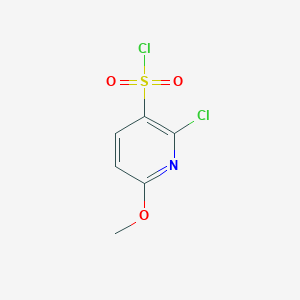
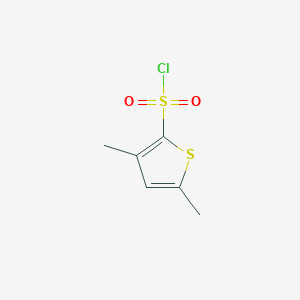
![1H-Pyrazolo[3,4-B]pyridin-6-amine](/img/structure/B1426152.png)


![{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B1426157.png)